2,3-Dinitrophenol

Overview

Description

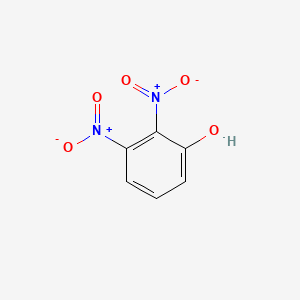

2,3-Dinitrophenol (2,3-DNP, CAS 66-56-8) is an aromatic compound with two nitro groups (-NO₂) at the 2- and 3-positions of a phenolic ring. It exists as yellow needles or crystals and is synthesized via nitration of ω-nitrophenol using Cu(NO₃)₂·2H₂O in ethanol. However, the reaction yields <20% due to competing formation of 3,6- and 3,4-dinitrophenol isomers, necessitating chromatographic purification .

Applications: 2,3-DNP is a minor component in commercial dinitrophenol mixtures used for dyes, explosives, insecticides, and photographic developers . Its role in synthesizing ligands for coordination chemistry (e.g., ether-bound tri(propyl)amine frameworks) highlights its utility in organic synthesis .

Toxicity: 2,3-DNP disrupts oxidative phosphorylation, causing hepatotoxicity, methemoglobinemia, and dermatitis. It is highly toxic via inhalation, ingestion, or dermal exposure .

Scientific Research Applications

Chemical Properties and Mechanism of Action

2,3-Dinitrophenol is a nitrophenol derivative known for its ability to uncouple oxidative phosphorylation in mitochondria. This uncoupling leads to increased metabolic rates and energy expenditure, making it a compound of interest in obesity research and metabolic disorders. The mechanism primarily involves the disruption of ATP synthesis, leading to increased heat production instead of energy storage.

Obesity and Weight Management

Historically, DNP was used in the 1930s as a weight loss agent due to its metabolic effects. Recent studies have revisited its potential applications in treating obesity and related metabolic disorders:

- Animal Studies : Research has demonstrated that controlled doses of DNP can prevent obesity in mice by increasing energy expenditure and reducing body weight significantly over extended periods (up to 20% reduction compared to controls) .

- Clinical Trials : The FDA has recently approved clinical trials for DNP to assess its safety and efficacy in treating conditions associated with obesity, diabetes, and other metabolic syndromes .

Neuroprotective Effects

Emerging studies suggest that DNP may have neuroprotective properties:

- Cognitive Function : In rodent models, DNP treatment has been associated with increased expression of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal health and cognitive function .

- Potential Therapies : DNP's ability to induce neurotrophic growth factors suggests it could be beneficial in treating neurodegenerative diseases such as Huntington’s Disease and Alzheimer’s Disease .

Toxicological Studies

While DNP has potential therapeutic applications, its toxicity profile is significant:

- Acute Toxicity : Case studies have documented severe toxicity from DNP ingestion, including multi-organ failure and hyperthermia . A notable case involved a bodybuilder who suffered fatal consequences after prolonged use of DNP for weight loss .

- Chronic Exposure Effects : Long-term exposure studies indicate that even at lower doses, DNP can lead to detrimental health effects such as liver injury and dermatitis .

Table 1: Summary of Research Findings on this compound

Case Study 1: Chronic Intoxication

A reported case involved a 21-year-old bodybuilder who experienced severe health complications due to chronic consumption of DNP. Symptoms included tachycardia and multi-organ failure leading to death after six months of use. Autopsy findings confirmed extensive visceral congestion attributed to DNP toxicity .

Case Study 2: Weight Loss Trials

In controlled trials involving rodents, administration of DNP resulted in a marked reduction in body weight and improved metabolic markers compared to control groups. These findings support the hypothesis that DNP can be utilized as a potential therapeutic agent for obesity management when used under strict medical supervision .

Chemical Reactions Analysis

Protonation and Deprotonation Reactions

The phenolic hydroxyl group in 2,3-dinitrophenol exhibits acidic behavior due to the electron-withdrawing nitro groups. Its proton dissociation equilibrium has been studied thermochemically:

| Property | Value | Method | Reference |

|---|---|---|---|

| ΔᵣH° (Enthalpy change) | 1324.0 ± 9.2 kJ/mol | Gas phase | |

| ΔᵣG° (Gibbs free energy change) | 1295.0 ± 8.4 kJ/mol | Gas phase |

This reaction highlights the compound’s stability in deprotonated forms under alkaline conditions, consistent with its solubility in aqueous bases .

Thermal Decomposition

Dinitrophenols are thermally unstable. For this compound:

-

Explosive decomposition : Occurs under shock, friction, or heating, releasing toxic nitrogen dioxide (NO₂) .

Safety Data

| Property | Description |

|---|---|

| Explosive strength (vs TNT) | ~81% (estimated from 2,4-DNP data) |

| Decomposition temperature | Not explicitly reported; unstable above 150°C (inferred) |

Reactivity in Synthetic Chemistry

This compound’s nitro groups participate in electrophilic substitution reactions, though specific examples are sparse. Potential reactions include:

-

Nucleophilic aromatic substitution : Replacement of nitro groups under strongly basic or reducing conditions.

-

Coordination chemistry : Formation of metal complexes via phenolic oxygen and nitro groups.

Example: In catalysis, nitro groups in dinitrophenols (e.g., 2,4-DNP) enhance proton transfer in organocatalytic systems , suggesting 2,3-DNP could act similarly in acid-catalyzed reactions.

Environmental Degradation

This compound may undergo photolytic or microbial degradation in the environment, though data is limited. Key pathways inferred from nitroaromatic chemistry:

-

Photolysis : Cleavage of nitro groups under UV light.

-

Microbial reduction : Anaerobic bacteria reducing nitro groups to amines.

Degradation Byproducts

| Pathway | Products |

|---|---|

| Photolysis | Nitrophenols, NOₓ, phenolic residues |

| Microbial | Aminophenols, CO₂, H₂O |

Analytical Detection Methods

This compound’s detection in environmental or biological samples relies on:

-

Chromatography : HPLC or GC-MS for separation and quantification .

-

Spectroscopy : UV-Vis absorption at ~350 nm (nitroaromatic λₘₐₓ) .

Key Analytical Parameters

| Method | Limit of Detection (LOD) | Matrix |

|---|---|---|

| HPLC-UV | ~0.1 ppm | Water, soil |

| GC-MS | ~0.01 ppm | Biological fluids |

Q & A

Q. What are the key challenges in synthesizing 2,3-Dinitrophenol with high purity, and what methodological optimizations can improve yield?

Basic Research Focus

The synthesis of this compound (CAS 66-56-8) via nitration of ω-nitrophenol with Cu(NO₃)₂·2H₂O in ethanol often results in low yields (<20%) due to competing formation of isomers like 3,6- and 3,4-Dinitrophenol . Methodological improvements include:

- Chromatographic separation : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the desired isomer .

- Reaction monitoring : Employ TLC or HPLC to track isomer formation and optimize reaction time/temperature .

Q. How can researchers distinguish this compound from its structural isomers in mixed samples?

Basic Research Focus

Differentiation relies on physicochemical properties:

- Retention behavior : Reverse-phase HPLC (C18 column) with a mobile phase of acetonitrile/water (pH 2.5) separates isomers based on polarity differences (e.g., 2,3-DNP elutes earlier than 2,4-DNP) .

- Spectroscopic data : Compare NMR chemical shifts (e.g., aromatic proton splitting patterns) and IR carbonyl stretching frequencies (e.g., 2,3-DNP: ~1530 cm⁻¹ vs. 2,4-DNP: ~1600 cm⁻¹) .

Q. What experimental strategies mitigate the thermodynamic instability of this compound in aqueous solutions?

Advanced Research Focus

2,3-DNP undergoes hydrolysis under alkaline conditions, forming nitrophenolic byproducts. Stability can be enhanced by:

- pH control : Maintain solutions at pH 4–6 (buffered with acetate) to minimize deprotonation and degradation .

- Low-temperature storage : Store at –20°C in amber vials to reduce photolytic and thermal decomposition .

Q. How does this compound influence mitochondrial function compared to 2,4-DNP, and what mechanistic studies validate these differences?

Advanced Research Focus

While 2,4-DNP is a well-known uncoupler of oxidative phosphorylation, 2,3-DNP exhibits weaker protonophoric activity due to steric hindrance from nitro group positioning . Methodological approaches include:

- Oxygen consumption assays : Compare mitochondrial respiration rates in isolated rat liver mitochondria treated with equimolar doses of isomers .

- Membrane potential measurements : Use fluorescent probes (e.g., JC-1) to quantify depolarization efficiency .

Q. What analytical techniques are most effective for quantifying trace this compound in biological matrices like urine or serum?

Advanced Research Focus

Detection in biological samples requires high sensitivity and selectivity:

- LC-MS/MS : Employ electrospray ionization (ESI⁻) with multiple reaction monitoring (MRM) for transitions like m/z 183 → 153 (LOQ: 0.1 ng/mL) .

- Derivatization : Enhance detectability by forming methyl ethers with diazomethane, followed by GC-ECD analysis .

Q. How do solvent polarity and substituent effects modulate the dissociation constants (pKa) of this compound?

Basic Research Focus

The pKa of 2,3-DNP (≈4.1 in water) varies with solvent polarity. Methodological insights include:

- Potentiometric titration : Measure pH-dependent solubility in water-DMSO mixtures to assess solvent effects .

- Computational modeling : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict nitro group electronic contributions to acidity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Focus

2,3-DNP is toxic and mutagenic. Key precautions include:

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .

- Waste disposal : Neutralize waste with 10% NaOH before incineration to degrade nitro groups .

Q. How can researchers resolve conflicting data on the oxidative stress effects of this compound in neuronal cell models?

Advanced Research Focus

Discrepancies arise from dose-dependent responses. Strategies include:

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogous Compounds

Structural and Physicochemical Properties

Dinitrophenol isomers differ in nitro group positioning, significantly altering their physicochemical behavior (Table 1).

Table 1: Key Properties of Dinitrophenol Isomers

Key Findings :

- Lipophilicity : 2,4-DNP (log P = 1.53) is more lipophilic than 2,3-DNP due to reduced hydrogen bond acidity (A = 0.09 vs. 0.67 in 2,3-DNP). The higher A value in 2,3-DNP indicates weaker intramolecular hydrogen bonding, increasing its solubility in polar solvents .

- Thermal Stability: 2,3-DNP melts and evaporates without decomposition under argon, similar to most dinitrophenols except 2,4-dinitrophenylhydrazine (DNPH), which decomposes exothermically .

Metabolic Uncoupling

- 2,4-DNP: A classic uncoupler of oxidative phosphorylation, inhibiting ATP synthesis. At 17.9 µM, it reduces gluconeogenesis by 50% in rat liver models, comparable to juglone (a naphthoquinone). It also stimulates ammonia release (EC₅₀ = 4.55 µM) and urea production (EC₅₀ = 4.76 µM) .

- 2,3-DNP : While structurally similar, its uncoupling activity is less documented. Its hepatotoxicity and methemoglobinemia suggest mitochondrial disruption, but potency differences remain unquantified .

Industrial and Agricultural Use

- 2,4-DNP : Widely used as a fungicide and herbicide (e.g., "Nitro Kleenup") due to its stability and bioactivity .

- 2,6-DNP: Limited applications, though derivatives like 3-methyl-2,6-dinitrophenol (CAS 56546-38-4) are studied for chemical synthesis .

Toxicity and Exposure

- 2,3-DNP : Linked to occupational poisoning (e.g., suicidal attempts, weight-loss misuse). From 2013–2022, seven clinical cases were reported, with hepatic injury as a primary effect .

- 2,4-DNP: Notorious for acute toxicity, causing hyperthermia and death. Its lipophilicity enhances cellular uptake, exacerbating metabolic disruption .

Preparation Methods

Dinitrophenols are typically synthesized via nitration reactions, where nitro groups (-NO₂) are introduced into a phenolic ring. The positional isomerism of nitro groups depends on the nitration sequence, temperature, and choice of nitrating agents. For 2,3-DNP, the simultaneous introduction of nitro groups at the 2- and 3-positions presents distinct challenges compared to the more common 2,4- and 2,5-isomers .

Nitration Mechanisms and Selectivity

Direct Nitration Approaches

Single-Step Nitration of Phenol

Direct nitration of phenol with concentrated nitric acid and sulfuric acid can yield dinitrophenols, but the product distribution favors 2,4- and 2,6-isomers due to steric and electronic factors. For example, a study by Harvey (1959) demonstrated that nitration at 60–70°C produces 2,4-DNP as the major product (65–70% yield), with trace amounts of 2,3-DNP (<5%) . Adjusting the nitration temperature to 90–100°C and using fuming nitric acid slightly increases the proportion of 2,3-DNP, but selectivity remains low .

Table 1: Product Distribution in Phenol Nitration

| Nitration Temperature (°C) | Nitrating Agent | 2,4-DNP Yield (%) | 2,3-DNP Yield (%) |

|---|---|---|---|

| 60–70 | HNO₃ (65%) + H₂SO₄ | 68 | 3 |

| 90–100 | HNO₃ (98%) + H₂SO₄ | 55 | 8 |

| 110–120 | HNO₃ (fuming) + H₂SO₄ | 42 | 12 |

Data adapted from toxicological profiles and synthesis studies .

Stepwise Nitration Strategies

Intermediate Nitroso Derivatives

A patent by RU2488575C1 (2012) describes a two-step method for synthesizing dinitrophenols via nitroso intermediates . In this approach:

-

Phenol is first converted to nitrosophenol using sodium nitrite (NaNO₂) under acidic conditions.

-

The nitroso group is oxidized to a nitro group, followed by a second nitration to introduce the third nitro group.

For 2,3-DNP, this method requires precise control over oxidation conditions to prevent over-nitration. However, the patent primarily focuses on 2,4-DNP synthesis, highlighting the scarcity of direct literature on 2,3-DNP .

Halobenzene Precursors

Chinese patent CN104045565A (2014) outlines a hydrolysis-based route using 2,3-dinitrochlorobenzene as a precursor . The protocol involves:

-

Heating 2,3-dinitrochlorobenzene in water to 90°C.

-

Gradual addition of sodium hydroxide (30% w/w) to facilitate hydrolysis.

-

Acidification with HCl to precipitate 2,3-DNP.

This method achieves a purity of >95% but requires stringent temperature control (102–104°C) during hydrolysis to avoid decomposition .

Challenges and Limitations

Isomeric Purity and Separation

The synthesis of 2,3-DNP is hindered by the formation of mixed isomers. Chromatographic separation using silica gel or alumina columns is often required, but yields are suboptimal (<20% recovery) .

Thermal Instability

2,3-DNP exhibits lower thermal stability compared to 2,4-DNP, decomposing at temperatures above 150°C. This limits the use of high-temperature nitration or recrystallization steps .

Properties

IUPAC Name |

2,3-dinitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O5/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKBMNACOMRIAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | DINITROPHENOL, WETTED WITH NOT LESS THAN 15% WATER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075261 | |

| Record name | Phenol, 2,3-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dinitrophenol, solution appears as a yellow colored liquid dissolved in an organic solvent. The flammability of the solution depends on the solvent. Dinitrophenol itself is combustible though it may require some effort to ignite. Toxic by skin absorption and inhalation. Prolonged exposure to fire or heat may result in the spontaneous decomposition and heating with a resultant explosion. Produces toxic oxides of nitrogen during combustion., Dinitrophenol, wetted with not less than 15% water appears as a yellow crystalline solid. When not water wet a high explosive. Is easily ignited when dry and will burn very vigorously. Can burn when wet although some effort is required to ignite. Toxic oxides of nitrogen are produced when it burns. Used to make dyes, as a lumber preservative, and to make explosives., Yellow needles or crystals | |

| Record name | DINITROPHENOL, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DINITROPHENOL, WETTED WITH NOT LESS THAN 15% WATER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dinitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9927 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000012 [mmHg] | |

| Record name | 2,3-Dinitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9927 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25550-58-7, 66-56-8 | |

| Record name | DINITROPHENOL, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DINITROPHENOL, WETTED WITH NOT LESS THAN 15% WATER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dinitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dinitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-DINITROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,3-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dinitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DINITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/735M30625H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.